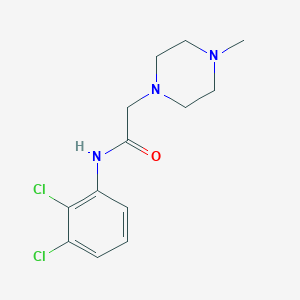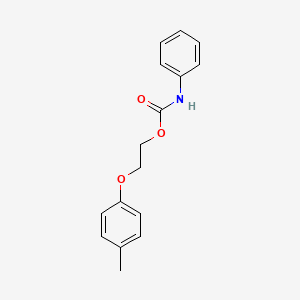![molecular formula C18H25NO7 B4912368 diethyl [5-(4-nitrophenoxy)pentyl]malonate](/img/structure/B4912368.png)
diethyl [5-(4-nitrophenoxy)pentyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [5-(4-nitrophenoxy)pentyl]malonate is an organic compound with a complex structure that includes a nitrophenoxy group attached to a pentyl chain, which is further connected to a malonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(4-nitrophenoxy)pentyl]malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. In this case, the alkyl halide would be 5-(4-nitrophenoxy)pentyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate to deprotonate the malonate ester, forming an enolate ion that can then undergo nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [5-(4-nitrophenoxy)pentyl]malonate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The malonate ester can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Bases such as sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) are used to generate the enolate ion for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various alkylated malonate esters depending on the alkyl halide used.
Applications De Recherche Scientifique
Diethyl [5-(4-nitrophenoxy)pentyl]malonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl [5-(4-nitrophenoxy)pentyl]malonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The nitrophenoxy group can also undergo redox reactions, contributing to the compound’s versatility in chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [5-(2-nitrophenoxy)pentyl]malonate
- Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
Uniqueness
Diethyl [5-(4-nitrophenoxy)pentyl]malonate is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo
Propriétés
IUPAC Name |
diethyl 2-[5-(4-nitrophenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7/c1-3-24-17(20)16(18(21)25-4-2)8-6-5-7-13-26-15-11-9-14(10-12-15)19(22)23/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUKYRFWXVHJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[[1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carbonyl]amino]benzoate](/img/structure/B4912286.png)
![1-cyclohexyl-2-(pyren-1-ylmethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B4912302.png)
![1-[2-(3-Chloro-4-methylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B4912307.png)
![N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B4912310.png)
![2,6-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4912312.png)
![4-({2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B4912326.png)
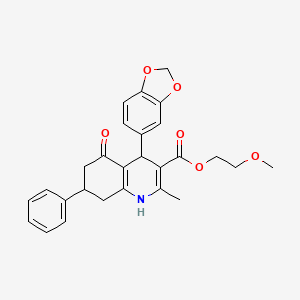
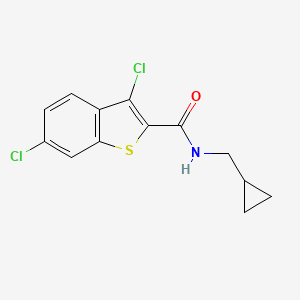
![2-{[(4-methyl-2-nitrophenyl)amino]carbonyl}terephthalic acid](/img/structure/B4912360.png)
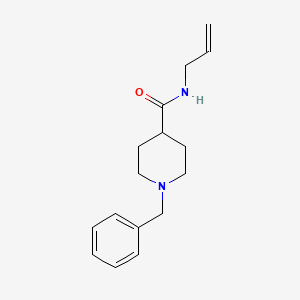
![5-[benzyl(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B4912373.png)
![3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride](/img/structure/B4912374.png)
